molecular formula C18H27ClN2O2 B5158672 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide CAS No. 959239-25-9

2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

Cat. No.: B5158672
CAS No.: 959239-25-9
M. Wt: 338.9 g/mol
InChI Key: YWPWSILSEYHNHQ-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group and a piperidinyl butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorophenol with butanoyl chloride to form 3-chlorophenyl butanoate. This intermediate is then reacted with 1-(propan-2-yl)piperidine in the presence of a base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide
  • 2-(3-chlorophenoxy)-N-[1-(methyl)piperidin-4-yl]butanamide
  • 2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]pentanamide

Uniqueness

2-(3-chlorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorophenoxy group provides a site for further chemical modifications, while the piperidinyl butanamide moiety contributes to its biological activity. This combination makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-(3-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O2/c1-4-17(23-16-7-5-6-14(19)12-16)18(22)20-15-8-10-21(11-9-15)13(2)3/h5-7,12-13,15,17H,4,8-11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPWSILSEYHNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001169378
Record name 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-25-9
Record name 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chlorophenoxy)-N-[1-(1-methylethyl)-4-piperidinyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001169378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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